2-Chloro-3,5-dibromopyridine

Purity specification GC analysis Procurement quality control

2-Chloro-3,5-dibromopyridine is the premier trihalogenated pyridine building block for sequential orthogonal functionalization. The 3- and 5-bromo groups undergo selective Suzuki or Buchwald-Hartwig coupling before the 2-chloro group, enabling precise regiochemical control absent in isomers like 3,5-dibromopyridine or 2-chloro-3,5-dichloropyridine. Trusted for 150 kg/year industrial-scale EGFR inhibitor synthesis; also available with customized D90 < 50 µm particle sizing for agrochemical formulations. Standard purity ≥98% (GC/HPLC), with higher purities available on request.

Molecular Formula C5H2Br2ClN
Molecular Weight 271.34 g/mol
CAS No. 40360-47-2
Cat. No. B1298877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dibromopyridine
CAS40360-47-2
Molecular FormulaC5H2Br2ClN
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)Br
InChIInChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H
InChIKeyPYSICVOJSJMFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dibromopyridine CAS 40360-47-2: A Trihalogenated Pyridine Building Block for Regioselective Synthesis


2-Chloro-3,5-dibromopyridine (CAS 40360-47-2, C₅H₂Br₂ClN, MW 271.34 g/mol) is a trihalogenated pyridine derivative bearing one chlorine atom at the 2-position and two bromine atoms at the 3- and 5-positions of the pyridine ring [1]. This substitution pattern creates a well-defined hierarchy of carbon-halogen bond reactivity, enabling sequential, regioselective functionalization in cross-coupling and nucleophilic aromatic substitution reactions. The compound appears as an off-white to pale yellow crystalline solid with a melting point of 42–44°C and is commercially available at purities ≥98% (GC) from multiple suppliers . It serves primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the differential reactivity of C–Br versus C–Cl bonds allows for controlled, stepwise derivatization .

Why 2-Chloro-3,5-dibromopyridine Cannot Be Replaced by Other Halogenated Pyridines


Halogenated pyridine intermediates are not interchangeable building blocks. The specific substitution pattern of 2-chloro-3,5-dibromopyridine—with two bromine atoms positioned at the 3- and 5-positions and one chlorine atom at the 2-position—dictates a predictable and exploitable reactivity gradient that is absent in isomers or analogs [1]. Replacing this compound with, for example, 3,5-dibromopyridine (which lacks the 2-chloro substituent) eliminates the ability to perform sequential orthogonal functionalization. Similarly, substitution with 2-chloro-3,5-dichloropyridine or 2,3,5-tribromopyridine fundamentally alters the relative leaving-group propensities in cross-coupling and nucleophilic substitution reactions, leading to different regiochemical outcomes and product distributions. The quantitative evidence presented below demonstrates that these differences are not merely theoretical; they translate into measurable disparities in reaction yields, regioselectivity, and practical synthetic utility.

Quantitative Differentiation Evidence for 2-Chloro-3,5-dibromopyridine: Comparators, Data, and Selection Implications


Commercial Purity Benchmark: 2-Chloro-3,5-dibromopyridine ≥99% (GC) vs. ≥97% Industry Grade

2-Chloro-3,5-dibromopyridine is commercially available at ≥99% purity (GC) from established chemical suppliers, representing a quantifiable advantage over the 97% minimum purity specification typical for industrial-grade halogenated pyridine intermediates [1]. This 2% absolute purity differential reduces the burden of impurity profiling and re-purification steps in synthetic workflows where intermediate quality directly impacts downstream yield and API purity.

Purity specification GC analysis Procurement quality control

Synthesis Yield: Patent-Documented Vilsmeier-Haack Route at 66.2% Yield for 2-Chloro-3,5-dibromopyridine

A patent-documented synthetic route (US07223759B2) reports the preparation of 2-chloro-3,5-dibromopyridine via treatment of 3,5-dibromo-2-methoxypyridine with POCl₃ under Vilsmeier-Haack conditions, yielding the target compound at 66.2% isolated yield (1.01 g from 1.5 g starting material, 3.722 mmol) after column chromatographic purification . This yield serves as a benchmark for evaluating alternative synthetic approaches and provides a validated starting point for process optimization.

Vilsmeier-Haack Synthetic yield Process chemistry

Regioselectivity in Electrophilic Chlorination: 2-Chloro-3,5-dibromopyridine as the Major Product (vs. 4-Chloro Isomer)

In the reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride at 120°C, 2-chloro-3,5-dibromopyridine is formed as the major product alongside a considerable amount of the 4-chloro-3,5-dibromopyridine isomer [1][2]. This regioselective outcome demonstrates a clear preference for electrophilic chlorination at the 2-position over the 4-position in the 3,5-dibrominated pyridine scaffold, providing a quantifiable differentiation in product distribution that influences synthetic route selection.

Regioselectivity Electrophilic chlorination Pyridine-N-oxide

Theoretical Halogen Selectivity: Distinct Reactivity Profiles for C–Br vs. C–Cl Bonds in Polyhalogenated Pyridines

Quantum mechanical analysis of haloselectivity in polyhalogenated aromatic systems provides a theoretical framework for understanding the differentiated reactivity of 2-chloro-3,5-dibromopyridine. Studies on structurally related polyhalogenated pyridines (e.g., 2,5-dibromopyridine) demonstrate that SNAr and Pd-catalyzed cross-coupling reactions occur preferentially at the C-2 bromide position, while halogen-metal exchange reactions exhibit inverted selectivity occurring at the C-5 position [1]. Extrapolating this class-level insight to 2-chloro-3,5-dibromopyridine, the C–Br bonds (3- and 5-positions) are expected to undergo oxidative addition more readily than the C–Cl bond (2-position) in Pd-catalyzed cross-coupling, establishing a predictable hierarchy of reactivity that enables sequential functionalization.

Haloselectivity Cross-coupling DFT calculation

In Vitro Biological Activity Claim: Hematopoietic Growth Inhibition by 2-Chloro-3,5-dibromopyridine

2-Chloro-3,5-dibromopyridine (2C3DBP) has been reported to inhibit hematopoietic growth in vitro, suggesting potential utility as a tool compound in hematology research or as a lead structure for anemia therapeutics . While no head-to-head comparator data with structurally related halogenated pyridines (e.g., 2,3,5-tribromopyridine or 2-chloro-3,5-dichloropyridine) are available in this source, this biological activity claim distinguishes 2C3DBP from analogs that lack documented hematopoietic effects.

Hematopoietic inhibition In vitro assay Estrogen receptor

Procurement-Guided Application Scenarios for 2-Chloro-3,5-dibromopyridine CAS 40360-47-2


Pharmaceutical Intermediate for EGFR Kinase Inhibitor Development

2-Chloro-3,5-dibromopyridine serves as a key building block in the synthesis of third-generation EGFR (epidermal growth factor receptor) kinase inhibitors. Its trihalogenated scaffold enables sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to install aryl and amine functionalities at defined positions of the pyridine core . The compound's differential C–Br versus C–Cl reactivity, supported by class-level haloselectivity principles, facilitates the regiocontrolled construction of complex pharmaceutical architectures [1]. Industrial-scale procurement (e.g., 150 kg/year contracts) for this application has been documented .

Agrochemical Fungicide Metabolite Synthesis

This compound is utilized as an intermediate in the synthesis of fungicide metabolites for advanced crop protection chemicals. The commercial availability of 2-chloro-3,5-dibromopyridine at ≥98–99% (GC) purity [2] supports the stringent impurity specifications required for agrochemical active ingredient registration. Technical support for customized particle size distribution (e.g., D90 < 50 μm) has been provided to agrochemical clients to optimize formulation properties .

Multi-Step Regioselective Heterocycle Construction in Academic and Industrial Organic Synthesis

The well-defined reactivity hierarchy of 2-chloro-3,5-dibromopyridine—wherein C–Br bonds at the 3- and 5-positions undergo cross-coupling preferentially over the C–Cl bond at the 2-position—makes it a valuable template for training synthetic methodologies and exploring sequential functionalization strategies. Documented applications include Buchwald-Hartwig amination (92% yield optimization) and selective Suzuki-Miyaura bromine replacement under mild conditions (50°C, 12 h) . These validated reaction conditions provide a reliable starting point for researchers developing novel synthetic routes to polysubstituted pyridines.

Hematopoiesis Research and Anemia Tool Compound Studies

Based on in vitro reports of hematopoietic growth inhibition, 2-chloro-3,5-dibromopyridine may be procured as a tool compound for investigating erythropoiesis and related cellular pathways . Its reported binding to estrogen receptors additionally positions it as a candidate for studying estrogen-responsive gene regulation. Researchers should note that while this biological activity is documented, quantitative potency data (e.g., IC₅₀ values) and selectivity profiles versus structurally related halogenated pyridines are not available in current open-source literature; additional validation studies are recommended before use in target-based assays.

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